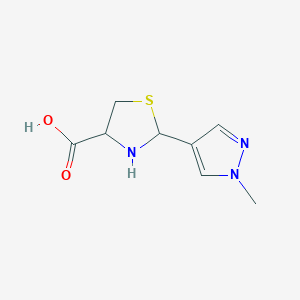

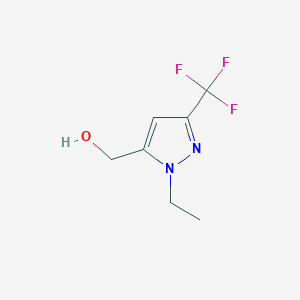

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this class have also shown potential antipsychotic effects .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions to introduce different substituents. For instance, a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones was synthesized, demonstrating the versatility of the pyrazole core in medicinal chemistry . Another example includes the synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, which were obtained from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their biological activity. X-ray crystal diffraction has been used to determine the structures of some pyrazole derivatives, which helps in understanding the conformation and stereochemistry of these molecules . The presence of substituents like the trifluoromethyl group can significantly influence the electronic distribution and, consequently, the reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, the synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones involved a [3+2] cyclocondensation reaction, followed by classical dehydration reactions to obtain dehydrated heterocyclic derivatives . These reactions are critical for creating compounds with specific pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetics. Studies on mixtures of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate with various solvents have provided insights into the interactions and behavior of trifluoromethyl-containing compounds .

科学的研究の応用

Synthesis and Bioevaluation of Pyrazole Derivatives

Pyrazole derivatives, including those synthesized from compounds similar to "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol," are extensively studied for their diverse biological activities. These compounds have been synthesized under various conditions and evaluated for their potential in agrochemical and pharmaceutical applications. Their synthesis typically involves reactions of hydrazines with chalcone derivatives, leading to compounds exhibiting antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).

Conversion of Methanol to Olefins

The conversion of methanol to light olefins is a promising area for utilizing methanol and its derivatives, including potentially "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol," as feedstocks. This process is significant in converting new feedstocks like gas, coal, or biomass into ethylene and propylene via methanol-to-olefins (MTO) processes. Structured catalysts play a crucial role in this conversion, affecting the stability and selectivity of the process (J. Lefevere et al., 2014).

Liquid-Phase Methanol Synthesis

Methanol synthesis, including from derivatives of the discussed compound, is crucial in the chemical industry, with applications ranging from fuel to feedstock for producing other chemicals. Research into the synthesis process explores catalysts, reaction mechanisms, and the potential for using methanol in energy applications, such as in integrated gasification combined cycle (IGCC) power stations (A. Cybulski, 1994).

Antimicrobial and Antifungal Properties

Trifluoromethylpyrazoles, which can be synthesized from compounds like "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol," have been studied for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group significantly impacts the activity profile of these compounds, making them of interest in medicinal chemistry (Kamalneet Kaur et al., 2015).

Fuel Cells and Energy Applications

The development of electrocatalysts for direct alcohol fuel cells (DAFCs) is another research area where compounds like "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol" could find application. These studies focus on enhancing the efficiency of fuel cells by improving catalysts for alcohol oxidation and oxygen reduction reactions, critical for DAFC performance (Luhua Jiang et al., 2005).

特性

IUPAC Name |

[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3,13H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVAQADNEKAYHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)